molecular formula C13H20O3 B12655899 Dihydro-3-(isononenyl)furan-2,5-dione CAS No. 30524-78-8

Dihydro-3-(isononenyl)furan-2,5-dione

Cat. No.: B12655899
CAS No.: 30524-78-8
M. Wt: 224.30 g/mol
InChI Key: JNBOXLYOTWAJDE-SOFGYWHQSA-N
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Description

Dihydro-3-(isononenyl)furan-2,5-dione: is an organic compound with the molecular formula C13H20O3 It is a derivative of furan, characterized by the presence of a dihydrofuran ring substituted with an isononenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-3-(isononenyl)furan-2,5-dione typically involves the reaction of furan derivatives with isononenyl groups under controlled conditions. One common method includes the Diels-Alder reaction, where furan reacts with an appropriate dienophile to form the desired product. The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method ensures consistent product quality and higher efficiency. The reaction is typically carried out in the presence of solvents and catalysts to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Dihydro-3-(isononenyl)furan-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various functionalized furan derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

Dihydro-3-(isononenyl)furan-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dihydro-3-(isononenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

  • Dihydro-3-(octadecenyl)furan-2,5-dione
  • Dihydro-3-(tetrapropenyl)furan-2,5-dione
  • 2,5-Furandione, dihydro-3-(1-octen-1-yl)-

Comparison: Compared to these similar compounds, dihydro-3-(isononenyl)furan-2,5-dione is unique due to its specific isononenyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

30524-78-8

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-[(E)-7-methyloct-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C13H20O3/c1-10(2)7-5-3-4-6-8-11-9-12(14)16-13(11)15/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6+

InChI Key

JNBOXLYOTWAJDE-SOFGYWHQSA-N

Isomeric SMILES

CC(C)CCCC/C=C/C1CC(=O)OC1=O

Canonical SMILES

CC(C)CCCCC=CC1CC(=O)OC1=O

Origin of Product

United States

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